molecular formula C15H10F2N2OS B2650085 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol CAS No. 294893-07-5

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol

Cat. No. B2650085
M. Wt: 304.31
InChI Key: HSAIDXNOFNJTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol, commonly known as DTT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the thiazole family of compounds and has been shown to have potent inhibitory effects on a variety of enzymes and proteins.

Mechanism Of Action

DTT works by binding to the active site of enzymes and proteins, thereby preventing their normal function. It has been shown to have a high degree of selectivity for certain targets, making it a valuable tool for studying the function of specific proteins and pathways.

Biochemical And Physiological Effects

DTT has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is inhibiting. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines. In infectious diseases, it has been shown to inhibit the replication of certain viruses and bacteria.

Advantages And Limitations For Lab Experiments

DTT has several advantages as a research tool, including its high degree of selectivity and potency. However, it also has some limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research on DTT. One area of focus is the development of new drugs and therapies based on its inhibitory effects. Another area of interest is the use of DTT as a research tool to study the function of specific proteins and pathways. Finally, there is ongoing research into the potential toxicity and safety concerns associated with the use of DTT, which will be important for its continued development as a research tool and potential therapeutic agent.
In conclusion, DTT is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on a variety of enzymes and proteins make it a valuable tool for studying the function of specific proteins and pathways, as well as a potential candidate for the development of new drugs and therapies. Ongoing research into its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be important for its continued development and potential clinical use.

Synthesis Methods

DTT can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent such as sodium borohydride. The resulting compound can then be purified using standard chromatography techniques.

Scientific Research Applications

DTT has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and infectious diseases. It has been shown to have potent inhibitory effects on a variety of enzymes and proteins, including proteases, kinases, and phosphatases. These effects make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAIDXNOFNJTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol

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